5-chloro-3,4-diphenylisoxazole
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Overview
Description
5-chloro-3,4-diphenylisoxazole: is a heterocyclic compound that belongs to the class of oxazoles Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3,4-diphenylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroacetophenone with benzaldehyde in the presence of a base, followed by cyclization with hydroxylamine hydrochloride. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3,4-diphenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce 3,4-diphenyl-1,2-dihydro-oxazole .
Scientific Research Applications
5-chloro-3,4-diphenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-3,4-diphenylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazole: Another oxazole derivative with similar structural features but different substitution patterns.
3,5-Diphenyl-4,5-dihydro-1,2-oxazole: A dihydro-oxazole derivative with distinct chemical properties.
Uniqueness
5-chloro-3,4-diphenylisoxazole is unique due to the presence of the chlorine atom, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
63954-98-3 |
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Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-chloro-3,4-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YYSXLVDHORZDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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